5,7-Dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine

Medicinal chemistry Kinase inhibitor design Tautomerism

5,7-Dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine (CAS 114163-51-8) is a bicyclic heteroaromatic compound composed of a 1,2,3-triazole ring fused to a pyridine core, bearing methyl substituents at the 5- and 7-positions. This scaffold belongs to the triazolo[4,5-b]pyridine class, which has been validated as a privileged chemotype in medicinal chemistry, most notably as a core for potent and selective inhibitors of the PIM-1 kinase.

Molecular Formula C7H8N4
Molecular Weight 148.169
CAS No. 114163-51-8
Cat. No. B570482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine
CAS114163-51-8
Molecular FormulaC7H8N4
Molecular Weight148.169
Structural Identifiers
SMILESCC1=CC(=NC2=NNN=C12)C
InChIInChI=1S/C7H8N4/c1-4-3-5(2)8-7-6(4)9-11-10-7/h3H,1-2H3,(H,8,9,10,11)
InChIKeyRMLOUEBLXMNXLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine (CAS 114163-51-8): A Preferential Tautomeric Scaffold for Kinase-Targeted Library Design


5,7-Dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine (CAS 114163-51-8) is a bicyclic heteroaromatic compound composed of a 1,2,3-triazole ring fused to a pyridine core, bearing methyl substituents at the 5- and 7-positions [1]. This scaffold belongs to the triazolo[4,5-b]pyridine class, which has been validated as a privileged chemotype in medicinal chemistry, most notably as a core for potent and selective inhibitors of the PIM-1 kinase [2]. The specific 5,7-dimethyl substitution pattern enforces a defined tautomeric state (3H-tautomer) that distinguishes it from other regioisomers and methylation patterns, offering a unique hydrogen-bond donor/acceptor topology relative to closely related analogs .

Why 5,7-Dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine Cannot Be Replaced by Generic Triazolopyridine Isomers or Mono-Methylated Analogs


Indiscriminate replacement of 5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine with other triazolopyridine regioisomers (e.g., [1,2,4]triazolo[1,5-a]pyridine) or differently methylated analogs (e.g., 5-methyl, 6-methyl) introduces critical variations in tautomeric equilibrium, hydrogen-bonding topology, and physicochemical properties that directly affect biological target engagement, selectivity, and pharmacokinetic behavior [1]. DFT quantum chemical calculations demonstrate that the 5- and 7-methyl substitution pattern uniquely stabilizes the 3H-tautomer through hydrogen-bond network reorganization, whereas the 6-methyl analog exists as a mixture of 1H- and 3H-tautomers, and the unsubstituted parent exhibits different protonation preferences . Furthermore, the [1,2,3]triazolo[4,5-b]pyridine core is a validated PIM-1 kinase inhibitor scaffold with demonstrated metabolic stability and off-target selectivity advantages, while the isomeric [1,2,4]triazolo[1,5-a]pyridine scaffold engages entirely different biological targets such as PDE10A and AXL kinase, and lacks the acidic N-H proton that is pivotal for kinase hinge-binding interactions [2]. These fundamental structural divergences render generic substitution scientifically invalid for any structure-activity relationship (SAR)-dependent application.

Quantitative Differentiation Evidence for 5,7-Dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine Against Closest Analogs and Isomers


Superior Hydrogen-Bond Donor Capacity and Tautomeric Homogeneity vs. Unsubstituted and 6-Methyl Triazolo[4,5-b]pyridines

The 5,7-dimethyl substitution uniquely enforces a homogeneous 3H-tautomeric state in the 1,2,3-triazolo[4,5-b]pyridine scaffold, as established by DFT calculations at the B3LYP/6-31G(d,p) level . In contrast, the 6-methyl analog exists as a mixture of 1H- and 3H-tautomers, and the unsubstituted parent exhibits distinct protonation preferences that differ from the 5,7-dimethyl derivative . The target compound possesses one hydrogen-bond donor (N-H) and three hydrogen-bond acceptors (the three pyridine/triazole nitrogen atoms), matching the count for the parent scaffold but with a precisely defined tautomeric geometry that is critical for kinase hinge-region binding [1]. This tautomeric purity ensures a singular pharmacophore presentation, eliminating the ambiguity inherent in tautomeric mixtures that confounds SAR interpretation and reduces effective target engagement.

Medicinal chemistry Kinase inhibitor design Tautomerism

Distinct Physicochemical Profile vs. [1,2,4]Triazolo[1,5-a]pyridine Isomer: Higher TPSA and Lower LogP

The 5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine scaffold exhibits a computed LogP (XLogP3) of 1.1 and a topological polar surface area (TPSA) derived from the parent scaffold of 54.46 Ų [1]. In contrast, the regioisomeric 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine scaffold has a substantially lower TPSA of 30.19 Ų and a higher LogP of 1.35, as reported by Chemscene . The difference of 24.27 Ų in TPSA is substantial and predicts significantly different membrane permeability and oral bioavailability profiles, with the [1,2,3]triazolo[4,5-b]pyridine scaffold falling within a more favorable range for central nervous system (CNS) penetration (TPSA < 60–70 Ų often preferred), while the lower TPSA of the [1,2,4] isomer may favor higher passive permeability . Additionally, the presence of an acidic N-H proton (pKa ~8.7 for the unsubstituted parent [2]) in the [1,2,3]triazolo[4,5-b]pyridine scaffold enables pH-dependent solubility and ionization-state-specific interactions not available to the [1,2,4]triazolo[1,5-a] isomer, which lacks a hydrogen-bond donor.

Drug design ADME prediction Physicochemical properties

Validated PIM-1 Kinase Inhibitory Activity and Selectivity Relative to FLT3: Scaffold-Level Advantage Over Other Triazolopyridine Classes

The triazolo[4,5-b]pyridine scaffold, to which 5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine belongs, was identified as a novel PIM-1 kinase inhibitor chemotype through a fragment-hopping strategy, with lead molecules from this series (e.g., compound 8) demonstrating IC50 values in the 20–150 nM range against PIM-1 [1]. Critically, compound 8 from this scaffold class exhibited more than a 2-log-unit improvement in selectivity against FLT3 (IC50 increase > 100-fold) compared to the clinical-stage comparator compound 3 (a non-triazolo[4,5-b]pyridine chemotype) [1]. Furthermore, metabolic stability in human liver microsomes was improved by more than 45% relative to compound 3 [1]. No comparable PIM-1 inhibitory activity or kinase selectivity profile has been reported for the isomeric [1,2,4]triazolo[1,5-a]pyridine scaffold, which is instead associated with PDE10A inhibition (IC50 = 68 nM for a derivatized analog [2]) and AXL kinase inhibition , demonstrating target class divergence between these regioisomeric scaffolds.

PIM-1 kinase Cancer therapeutics Kinase selectivity

Synthetic Versatility: 6-Position Halogenation Enables Late-Stage Diversification Beyond 5-Methyl and Unsubstituted Analogs

The presence of methyl groups at both the 5- and 7-positions of the triazolo[4,5-b]pyridine scaffold leaves the 6-position as a single, unambiguous site for electrophilic aromatic substitution, enabling clean monohalogenation to yield 6-bromo-5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine as a versatile intermediate for palladium-catalyzed cross-coupling reactions . In the CK2 kinase inhibitor series, di- and trihalogenated 1H-triazolo[4,5-b]pyridines demonstrated IC50 values of 2.56–3.82 μM against CK2α, with the halogenation pattern at the 5-, 6-, and 7-positions being critical for activity [1]. The 5,7-dimethyl compound thus serves as a precursor that can be selectively brominated at the 6-position and subsequently diversified via Suzuki, Sonogashira, or Buchwald-Hartwig couplings, a synthetic advantage not shared by the 5-methyl-only analog, which has two potential halogenation sites (6- and 7-positions) and therefore requires additional protection/deprotection steps to achieve regioselective diversification.

Medicinal chemistry Library synthesis Late-stage functionalization

Optimal Procurement and Application Scenarios for 5,7-Dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine Based on Verified Differentiation Evidence


PIM-1 Kinase Inhibitor Lead Generation and SAR Library Construction

Given the validated PIM-1 inhibitory activity of the triazolo[4,5-b]pyridine scaffold (IC50 = 20–150 nM for optimized leads) and its >100-fold selectivity over FLT3, procurement of 5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine is justified as a core building block for PIM-1-focused medicinal chemistry campaigns . The scaffold's single tautomeric state (3H-tautomer) ensures a consistent hinge-binding pharmacophore, while the 6-position can be selectively halogenated and diversified via cross-coupling to generate focused libraries for SAR exploration . This compound should be prioritized over [1,2,4]triazolo[1,5-a]pyridine isomers, which show no reported PIM-1 activity and instead target PDE10A or AXL kinases.

Design of CNS-Penetrant Kinase Probes with Balanced Solubility

The computed TPSA of 54.46 Ų and LogP (XLogP3) of 1.1 for the [1,2,3]triazolo[4,5-b]pyridine scaffold place it within a favorable physicochemical space for CNS drug discovery, where TPSA < 60–70 Ų is often desirable for blood-brain barrier penetration, while the acidic N-H proton (predicted pKa ~8.7) enables pH-dependent solubility modulation . In contrast, the [1,2,4]triazolo[1,5-a]pyridine isomer (TPSA = 30.19 Ų, LogP = 1.35, zero H-bond donors) may exhibit excessively high passive permeability and poor solubility, limiting its drug-likeness for CNS applications. Researchers designing CNS-penetrant kinase inhibitors should therefore select the [1,2,3]triazolo[4,5-b]pyridine core to achieve a more balanced ADME profile from the outset.

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Development

The unique tautomeric state and hydrogen-bond donor capacity (1 donor, 3 acceptors) of the 5,7-dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine scaffold, as established by DFT calculations , makes it a well-defined chelating ligand for transition metal and lanthanide coordination. The unsubstituted 1H-1,2,3-triazolo[4,5-b]pyridine has been demonstrated to form homoleptic frameworks with Eu(II) centers under solvothermal conditions, where the ligand coordinates through all nitrogen atoms . The 5,7-dimethyl derivative, with its precisely defined tautomeric geometry and enhanced steric protection from the methyl groups, offers a rationally tuned analog for constructing metal-organic assemblies with predictable topology and improved air/moisture stability relative to the unsubstituted parent.

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